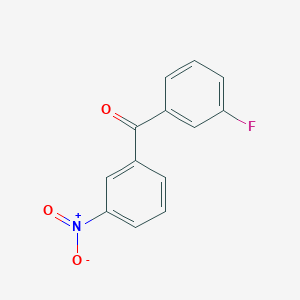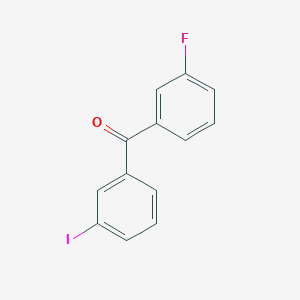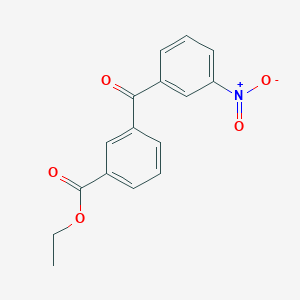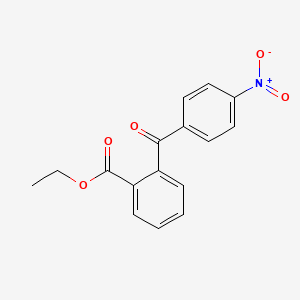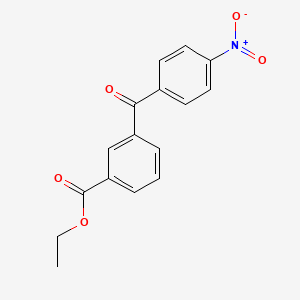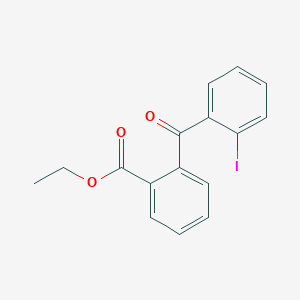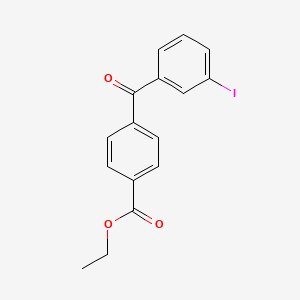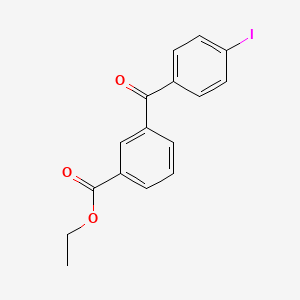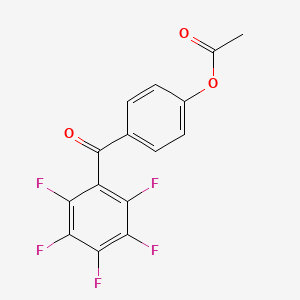
4-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone is an organic compound with the molecular formula C15H7F5O3 It is characterized by the presence of an acetoxy group attached to a pentafluorobenzophenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with pentafluorobenzene and 4-hydroxybenzophenone.
Acetylation: The hydroxyl group of 4-hydroxybenzophenone is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form 4-acetoxybenzophenone.
Industrial Production Methods
In an industrial setting, the production of 4-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone may involve large-scale acetylation and fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The acetoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, DMF), and catalysts (e.g., palladium on carbon, Pd/C).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone), and acidic or basic conditions.
Major Products
Substitution: Substituted benzophenones with various functional groups.
Reduction: 4-Hydroxy-2’,3’,4’,5’,6’-pentafluorobenzophenone.
Oxidation: 4-Carboxy-2’,3’,4’,5’,6’-pentafluorobenzophenone.
Wissenschaftliche Forschungsanwendungen
4-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure, which can be useful in imaging and tracking studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone involves its interaction with molecular targets through its functional groups. The acetoxy group can undergo hydrolysis to release acetic acid, while the pentafluorobenzophenone core can interact with various enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-2’,3’,4’,5’,6’-pentafluorobenzophenone
- 4-Carboxy-2’,3’,4’,5’,6’-pentafluorobenzophenone
- 4-Methoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone
Uniqueness
4-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone is unique due to the presence of the acetoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorinated benzophenone core also contributes to its unique properties, such as increased electron-withdrawing effects and enhanced stability.
This compound’s combination of acetoxy and pentafluorobenzophenone moieties makes it a valuable tool in various research and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
[4-(2,3,4,5,6-pentafluorobenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F5O3/c1-6(21)23-8-4-2-7(3-5-8)15(22)9-10(16)12(18)14(20)13(19)11(9)17/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPLUDIRKOATMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641748 |
Source


|
| Record name | 4-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-41-1 |
Source


|
| Record name | 4-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



